Benzo[d]isothiazol-4-ylmethanol
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Overview
Description
Benzo[d]isothiazol-4-ylmethanol is a chemical compound with the molecular formula C₈H₇NOS It features a benzene ring fused to an isothiazole ring, with a hydroxymethyl group attached to the fourth position of the isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazol-4-ylmethanol can be achieved through several methods. One common approach involves the reaction of 4-chloromethylbenzo[d]isothiazole with a suitable nucleophile, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the substitution reaction.
Another method involves the use of Grignard reagents. For instance, the reaction of 4-bromobenzo[d]isothiazole with methylmagnesium bromide, followed by hydrolysis, can yield this compound. This method requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-4-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxymethyl group can be oxidized to form benzo[d]isothiazol-4-carboxaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form benzo[d]isothiazol-4-ylmethane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Benzo[d]isothiazol-4-carboxaldehyde
Reduction: Benzo[d]isothiazol-4-ylmethane
Substitution: Various esters and substituted derivatives
Scientific Research Applications
Benzo[d]isothiazol-4-ylmethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including diabetes and Parkinson’s disease.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzo[d]isothiazol-4-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the activity of enzymes such as sodium glucose co-transporter 2 (SGLT2) and metabotropic glutamate receptor 4 (mGlu4). These interactions can modulate biological processes and pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Benzo[d]isothiazol-4-ylmethanol can be compared with other similar compounds, such as benzo[d]isothiazol-3(2H)-ones and benzo[d]thiazol-2-yl derivatives. While these compounds share structural similarities, this compound is unique due to the presence of the hydroxymethyl group at the fourth position, which imparts distinct chemical and biological properties.
List of Similar Compounds
- Benzo[d]isothiazol-3(2H)-ones
- Benzo[d]thiazol-2-yl derivatives
- Isothiazoles
These compounds exhibit varied biological activities and are used in different applications, highlighting the versatility and importance of the benzo[d]isothiazole scaffold in chemical and pharmaceutical research.
Properties
Molecular Formula |
C8H7NOS |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1,2-benzothiazol-4-ylmethanol |
InChI |
InChI=1S/C8H7NOS/c10-5-6-2-1-3-8-7(6)4-9-11-8/h1-4,10H,5H2 |
InChI Key |
GLLWDMLOOXEWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)CO |
Origin of Product |
United States |
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